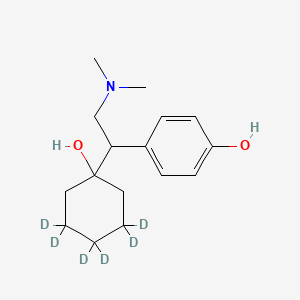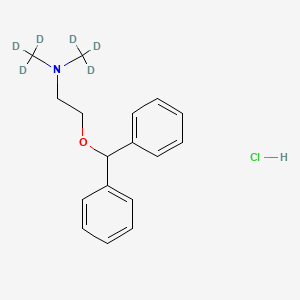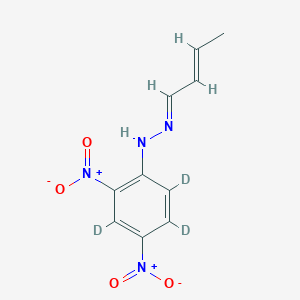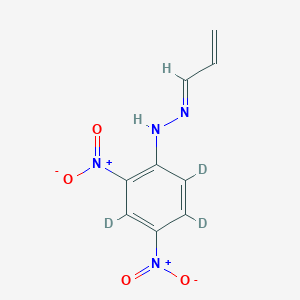
Carfentanil oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carfentanil, also known as 4-carbomethoxyfentanyl, is a fentanyl analog that is 10,000 times more potent than morphine . It is a synthetic opioid and is a white powdery substance . It is used to tranquilize elephants and other large mammals .
Synthesis Analysis
Carfentanil is a synthetic opioid that is structurally related to fentanyl . It is metabolized by the CYP3A4 pathway in the liver . The synthesis of carfentanil involves chemical modifications of fentanyls .Molecular Structure Analysis
Carfentanil Oxalate has an empirical formula of C24H30N2O3 · C2H2O4 . It has a molecular weight of 484.54 .Chemical Reactions Analysis
Carfentanil acts as a mixed MOR agonist/partial DOR agonist . It shows moderate analgesic potency in vivo .Physical And Chemical Properties Analysis
Carfentanil is a white powdery substance . It is one of the most potent synthetic opioids available .Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
Field
Methods
Carfentanil is used in large animal veterinary medicine due to its high potency. It is typically administered via injection for procedures requiring anesthesia .
Results
The use of Carfentanil in veterinary medicine has been successful due to its high potency and effectiveness as an analgesic and anesthetic .
Pharmacology Research
Field
Methods
Research in this field often involves studying the pharmacokinetics and pharmacodynamics of Carfentanil, often through animal studies .
Results
This research has helped to better understand the properties of Carfentanil and its potential risks, particularly in cases of accidental exposure .
Forensic Analysis
Field
Methods
Carfentanil is typically quantified in forensic laboratories using GC/MS or LC/MS methods .
Results
These analyses help to identify the presence of Carfentanil in illicit drug samples, contributing to public health and safety efforts .
Clinical Toxicology
Field
Methods
In clinical toxicology, Carfentanil is often quantified using GC/MS or LC/MS methods .
Results
These analyses can help to confirm cases of Carfentanil poisoning and guide treatment .
Neuropharmacology
Field
Methods
This research often involves administering Carfentanil to subjects and then using imaging techniques to study its effects on the brain .
Results
This research has contributed to a better understanding of opioid receptors and their role in addiction .
Bioanalytical Confirmation
Field
Methods
This involves using sensitive bioanalytical assays to detect and quantify Carfentanil .
Results
In one case, extremely high concentrations of Carfentanil were detected in a fatal intoxication case, with concentrations of 92 ng/mL in blood, 2.8 ng/mL in urine, and 23 ng/mL in vitreous .
Opioid Receptor Mapping
Results
This research has contributed to a better understanding of opioid receptors .
Addiction Studies
Methods
This research often involves administering Carfentanil to subjects and then studying their responses .
Results
This research has contributed to a better understanding of addiction and the role of opioid receptors in this process .
Pleasure Response Studies
Results
This research has contributed to a better understanding of pleasure responses and the role of opioid receptors in this process .
Pain Prescription Monitoring
Methods
This involves using sensitive bioanalytical assays to detect and quantify Carfentanil .
Results
These analyses can help to confirm cases of Carfentanil use and guide treatment .
Isotope Dilution
Field
Safety And Hazards
Carfentanil and other fentanyl analogues present a serious risk to public safety, first responder, medical, treatment, and laboratory personnel . These substances can come in several forms, including powder, blotter paper, tablets, patch, and spray . Some forms can be absorbed through the skin or accidentally inhaled .
Zukünftige Richtungen
There is ongoing research into developing a novel opioid reversal agent with enhanced efficacy towards fentanyl and other synthetic opioids . An antibody in single-chain fragment variable (scFv) format that binds to carfentanil was shown to reverse signs of carfentanil overdose in preclinical tests . This suggests that the antibody could be a more powerful, longer-lasting treatment for synthetic opioid overdose, compared to existing options .
Eigenschaften
CAS-Nummer |
61086-44-0 |
|---|---|
Produktname |
Carfentanil oxalate |
Molekularformel |
C24H30N2O3 x C2H2O4 |
Molekulargewicht |
484.54 |
Reinheit |
>95% |
Synonyme |
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)



![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)

